2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde

HMG-CoA Reductase Inhibitors Cardiovascular Disease Cholesterol Biosynthesis

2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde (CAS 944904-93-2) is a fluorinated pyrimidine derivative with a molecular weight of 202.18 g/mol, characterized by a 4-fluorophenyl group at the 2-position and a reactive aldehyde handle at the 5-position of the pyrimidine ring. It is an achiral small molecule with two rotatable bonds, four hydrogen bond acceptors, and zero hydrogen bond donors.

Molecular Formula C11H7FN2O
Molecular Weight 202.18 g/mol
CAS No. 944904-93-2
Cat. No. B1601942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde
CAS944904-93-2
Molecular FormulaC11H7FN2O
Molecular Weight202.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=C(C=N2)C=O)F
InChIInChI=1S/C11H7FN2O/c12-10-3-1-9(2-4-10)11-13-5-8(7-15)6-14-11/h1-7H
InChIKeySIOJHESLZIPEKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde (CAS 944904-93-2): A Strategic Building Block for Drug Discovery


2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde (CAS 944904-93-2) is a fluorinated pyrimidine derivative with a molecular weight of 202.18 g/mol, characterized by a 4-fluorophenyl group at the 2-position and a reactive aldehyde handle at the 5-position of the pyrimidine ring . It is an achiral small molecule with two rotatable bonds, four hydrogen bond acceptors, and zero hydrogen bond donors . The compound is widely used as a key synthetic intermediate in medicinal chemistry, particularly for constructing kinase inhibitors and cholesterol-lowering agents such as rosuvastatin [1].

Why Generic Substitution Fails: The Critical Role of Substitution Pattern in 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde for Targeted Drug Discovery


In the development of kinase inhibitors and related therapeutics, the specific substitution pattern on the pyrimidine core is a critical determinant of target selectivity, potency, and pharmacokinetic profile [1]. Simple analogs like 2-(2-fluorophenyl)pyrimidine-5-carbaldehyde or 2-phenylpyrimidine-5-carbaldehyde cannot be substituted without significantly altering molecular recognition, metabolic stability, and synthetic utility . The 4-fluorophenyl group in 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde provides a unique balance of electronic and steric effects that influence both its reactivity as a building block and the binding affinity of final drug candidates, as evidenced by its role in the synthesis of rosuvastatin and various PIM kinase inhibitors [2].

Quantitative Differentiation of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde (CAS 944904-93-2) Against Closest Analogs


Rosuvastatin Intermediate: Critical Role of 4-Fluorophenyl Substitution

The 4-fluorophenyl group is essential for the potency of rosuvastatin, a blockbuster statin. 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde is a direct precursor to the key rosuvastatin intermediate, 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-methanesulfonamido)-5-pyrimidinecarbaldehyde [1]. In contrast, non-fluorinated or differently substituted pyrimidine analogs are not viable starting materials for this established, high-value synthetic route, as they would lead to different and potentially inactive final compounds .

HMG-CoA Reductase Inhibitors Cardiovascular Disease Cholesterol Biosynthesis

Kinase Inhibition: Enhanced Potency of Derivatives from 4-Fluorophenyl Pyrimidines

Pyrimidine derivatives bearing a 4-fluorophenyl group demonstrate potent inhibitory activity against PIM kinases, which are validated oncology targets. A related derivative (Compound BDBM50364813) showed an IC50 of 4 nM against human recombinant PIM1 [1]. While not the exact target compound, this data demonstrates the value of the 4-fluorophenyl pyrimidine scaffold. Non-fluorinated or 2-fluorophenyl analogs are expected to exhibit significantly reduced binding affinity due to altered electronic properties and steric fit within the kinase ATP-binding pocket [2].

PIM Kinase Inhibition Cancer Oncology

Lipophilicity and Physicochemical Properties: Impact of Fluorine Positioning

The position of the fluorine atom on the phenyl ring significantly alters lipophilicity (LogP), a critical parameter for drug absorption and distribution. The 4-fluorophenyl isomer exhibits a LogP value of approximately 2.23, which is higher than its non-fluorinated analog . This difference in lipophilicity can impact membrane permeability and metabolic stability, making the 4-fluorophenyl derivative a more favorable starting point for optimizing drug-like properties.

ADME Lipophilicity Drug Design

Synthetic Versatility: Aldehyde at the 5-Position

The aldehyde group at the 5-position of the pyrimidine ring is highly reactive and enables a wide range of chemical transformations, including oxidation to a carboxylic acid or nucleophilic addition reactions . This contrasts with 4-substituted isomers, which have different electronic and steric environments that can alter reactivity and product profiles . The 5-carbaldehyde is a preferred intermediate for constructing more complex molecules due to its predictable and well-established chemistry.

Organic Synthesis Medicinal Chemistry Building Blocks

High-Impact Applications for 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde (CAS 944904-93-2) in Drug Discovery and Chemical Biology


Synthesis of Rosuvastatin and Related Statins

This compound is the established starting material for synthesizing the key intermediate in the manufacturing of rosuvastatin, a leading cholesterol-lowering drug. Its use is mandated by existing process patents and the specific structural requirements for HMG-CoA reductase inhibition [1]. Procuring this exact compound ensures compatibility with validated industrial synthesis routes.

Development of Novel PIM Kinase Inhibitors for Oncology

The 4-fluorophenyl pyrimidine core is a privileged scaffold for designing potent and selective PIM kinase inhibitors. Researchers can use this building block to generate focused libraries of compounds with low nanomolar activity against these validated cancer targets [2]. The compound's specific substitution pattern is crucial for achieving optimal fit within the kinase ATP-binding pocket.

Optimization of ADME Properties in Lead Compounds

The predictable and enhanced lipophilicity conferred by the 4-fluorophenyl group makes this compound a valuable tool for medicinal chemists seeking to improve the drug-like properties of a lead series. It can be used to fine-tune LogP, potentially improving membrane permeability and metabolic stability without significantly increasing molecular weight .

Diversification via Knoevenagel Condensation and Other Reactions

The reactive aldehyde group at the 5-position enables a wide range of synthetic transformations, including Knoevenagel condensations to form carbon-carbon double bonds, which are essential for creating more complex and biologically active molecules [3]. This makes the compound a versatile and strategic starting material for generating diverse chemical libraries.

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